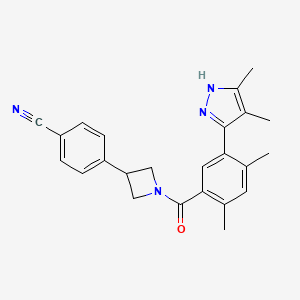
FASN inhibitor 1
説明
Fatty Acid Synthase (FASN) is an enzyme that plays a key role in fatty acid synthesis in cells. FASN inhibitors have gained attention as potential therapeutic agents, particularly in the context of cancer treatment . FASN inhibitor 1 is one such compound that has been studied for its potential therapeutic effects .
Chemical Reactions Analysis
FASN inhibitors, including FASN inhibitor 1, work by inhibiting the activity of FASN, an enzyme crucial for fatty acid synthesis . This inhibition can lead to various cellular responses, including increased levels of certain proteins and changes in cell death pathways .科学的研究の応用
Oncology Research
Fatty acid synthase (FASN) inhibitors, including FASN inhibitor 1, have shown significant promise in oncology research. Studies have demonstrated that FASN is strongly expressed in various cancers, making it an attractive target for therapeutic intervention. FASN inhibitors not only exhibit antitumor effects but also provide insights into the role of FASN and fatty acid synthesis in tumor cells. The development of novel FASN inhibitors, facilitated by advances in crystal structures of FASN, is a key area of research in cancer therapy (Kridel, Lowther, & Pemble IV, 2007). Additionally, FASN has gained considerable attention as a therapeutic target in breast cancer, and the translation of basic science-discovery aspects of FASN blockade to clinical application remains a vital challenge (Menéndez & Lupu, 2017).
Neuro-Oncology
In neuro-oncology, the overexpression of FASN in human gliomas correlates with the WHO tumor grade. Inhibition of FASN in glioma cells using inhibitors like Orlistat has shown significant reduction in cell viability and induction of apoptosis, highlighting the therapeutic potential of FASN inhibitors in malignant gliomas (Grube et al., 2014).
Apoptosis and Cell Signaling
FASN inhibitors can induce apoptosis in tumor cells by remodeling cell membranes and inhibiting key signaling pathways like PI3K–AKT–mTOR and β-catenin. This mechanism is tumor-cell specific, providing a promising therapeutic strategy for treating a variety of cancers (Ventura et al., 2015).
Lipogenesis and Cancer Therapy
FASN, being a key enzyme in neoplastic lipogenesis, plays a crucial role in tumor growth and survival. The development of novel inhibitors and the exploration of natural sources like green tea and dietary soy for FASN inhibition have potential implications in cancer therapy and chemoprevention (Flavin et al., 2010).
Bioactive Compounds and Drug Discovery
The exploration of novel FASN inhibitors, including synthetic quinolinone derivatives and natural polyphenols, is a significant area of research. These compounds have shown strong inhibitory activity and are being investigated for their safety and efficiency in medicine (Jiang et al., 2019).
Biomarkers and FASN Sensitivity in Cancer
Understanding the metabolic incorporation of glucose into specific complex lipid species has been identified as a predictor of FASN inhibitor sensitivity in cancer cells. The levels of diacylglycerols, which stimulate protein kinase C (PKC), are lowered upon FASN inhibitor treatment in sensitive cells, offering insights into the anticancer effects of FASN inhibitors (Benjamin et al., 2015).
Safety And Hazards
将来の方向性
FASN inhibitors, including FASN inhibitor 1, show promise as potential therapeutic agents, particularly in the treatment of conditions like non-alcoholic steatohepatitis (NASH) and various forms of cancer . Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their therapeutic efficacy, and minimizing their side effects .
特性
IUPAC Name |
4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQFUFDAFKCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fasn-IN-3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



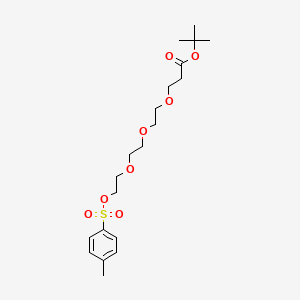
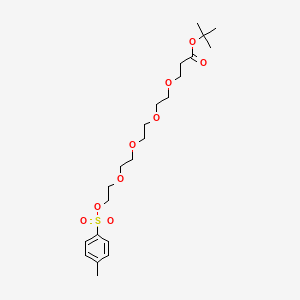
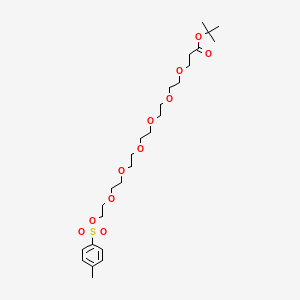
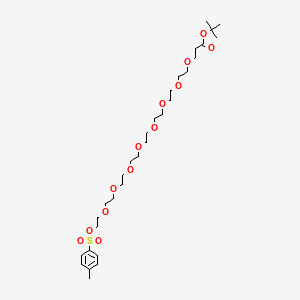
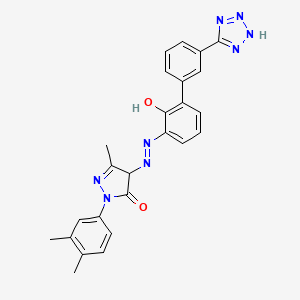
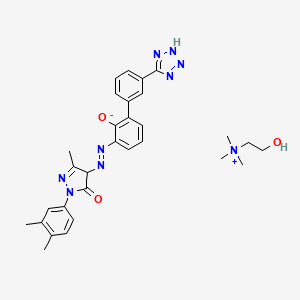
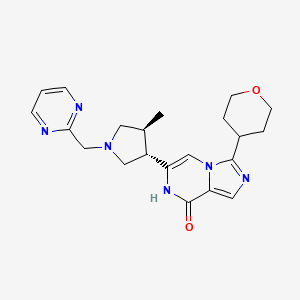
![6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole](/img/structure/B611445.png)
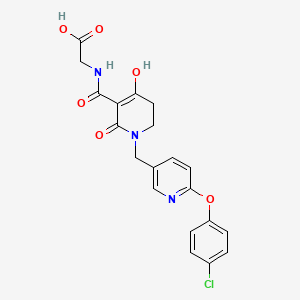
![Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)-](/img/structure/B611449.png)

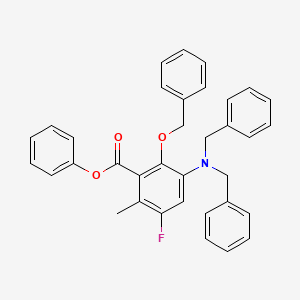
![2-((1r,4r)-4-((3-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol](/img/structure/B611452.png)
![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)